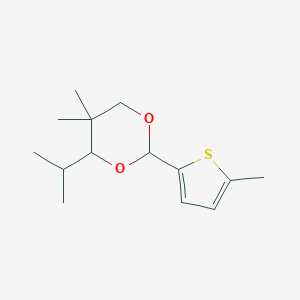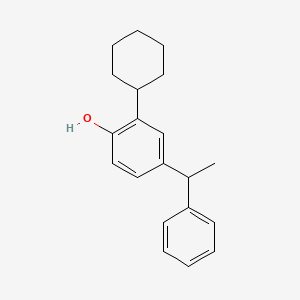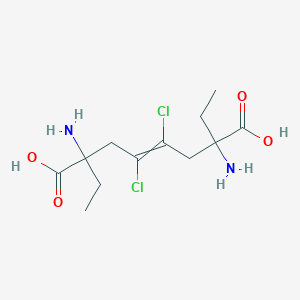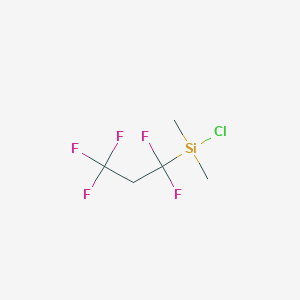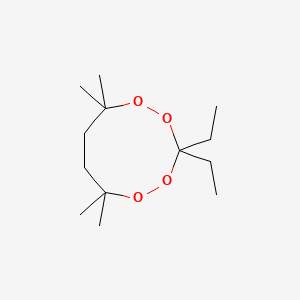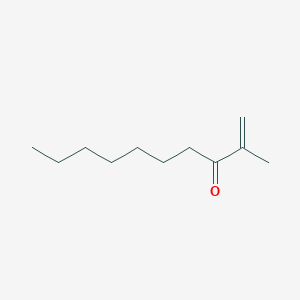
2-Methyldec-1-EN-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyldec-1-EN-3-one is an organic compound that belongs to the class of alkenes and ketones It is characterized by the presence of a double bond between the first and second carbon atoms and a ketone functional group on the third carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyldec-1-EN-3-one can be achieved through several methods. One common approach involves the aldol condensation of 2-methyl-1-decanal with acetone in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as zeolites or metal oxides may be employed to enhance the efficiency of the reaction. The product is then purified through distillation or chromatography to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions
2-Methyldec-1-EN-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the ketone group can yield secondary alcohols.
Substitution: The double bond in the compound can participate in electrophilic addition reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic addition reactions may involve reagents such as hydrogen halides (HX) or halogens (X₂).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Secondary alcohols.
Substitution: Halogenated alkanes or other substituted derivatives.
Scientific Research Applications
2-Methyldec-1-EN-3-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties, is ongoing.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Methyldec-1-EN-3-one involves its interaction with specific molecular targets and pathways. The compound’s double bond and ketone group allow it to participate in various chemical reactions, influencing biological processes. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
2-Methylundec-1-EN-3-one: Similar structure but with an additional carbon atom.
2-Methyl-2-decen-4-one: Different position of the double bond and ketone group.
2-Methyl-3-decen-1-one: Different position of the ketone group.
Uniqueness
2-Methyldec-1-EN-3-one is unique due to its specific arrangement of the double bond and ketone group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in synthesis and research.
Properties
CAS No. |
62834-86-0 |
|---|---|
Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
2-methyldec-1-en-3-one |
InChI |
InChI=1S/C11H20O/c1-4-5-6-7-8-9-11(12)10(2)3/h2,4-9H2,1,3H3 |
InChI Key |
YKHSLPOFHRZPIS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(Undec-10-en-1-yl)sulfanyl]furan-2-carbaldehyde](/img/structure/B14528962.png)
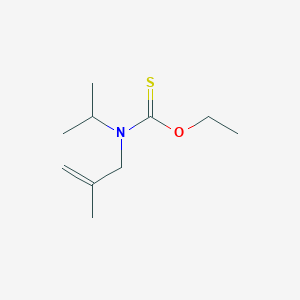
![3-[(4-Methylphenyl)(phenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14528970.png)
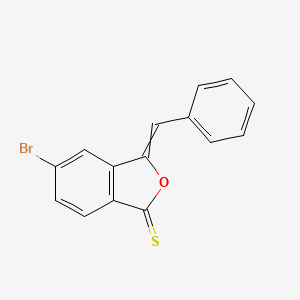
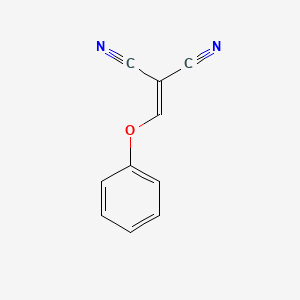
![Spiro[bicyclo[2.2.1]heptane-7,1'-cyclobutane]-3',3'-dicarboxylic acid](/img/structure/B14528994.png)
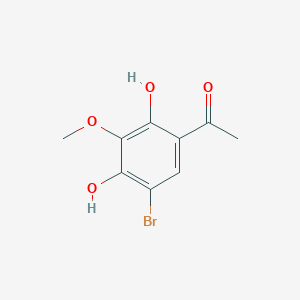
![N-[3,4-Bis(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B14529002.png)
![1-Benzyl-3-[(oxiran-2-yl)methoxy]-1H-pyrazole](/img/structure/B14529005.png)
